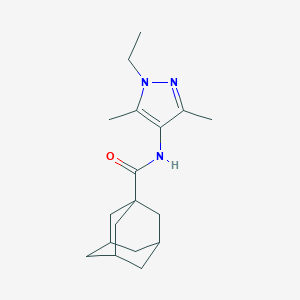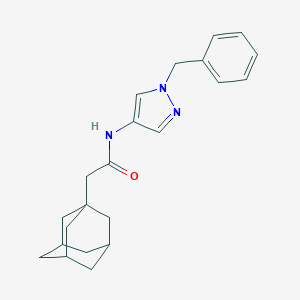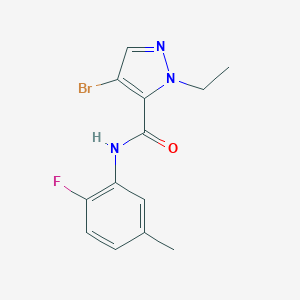
4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by the Bayer pharmaceutical company and has since been extensively studied for its anti-inflammatory, anticancer, and immunomodulatory properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the inflammatory response, immune response, and cell survival. In the absence of an activating signal, NF-κB is sequestered in the cytoplasm by a family of inhibitor proteins known as IκBs. Upon activation, IκBs are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the activation of the NF-κB pathway by covalently modifying a key cysteine residue in the IKKβ kinase, which is a critical regulator of the pathway. This modification leads to the inhibition of IKKβ activity, preventing the phosphorylation and degradation of IκBs and subsequent activation of NF-κB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 are primarily related to its inhibition of the NF-κB pathway. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a reduction in the expression of genes involved in cell survival and proliferation. This can lead to a reduction in inflammation, immune response, and cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This compound has been extensively studied and has been shown to inhibit the pathway at low concentrations, making it a valuable tool for studying the role of NF-κB in various biological processes.
One limitation of using 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types at high concentrations, which can limit its use in certain experiments. Additionally, the covalent modification of IKKβ by 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 can lead to off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082. One area of interest is the development of more selective inhibitors of the NF-κB pathway. While 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is a valuable tool for studying the pathway, its off-target effects can complicate experimental results. Developing more selective inhibitors could help to overcome this limitation.
Another potential future direction is the development of 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 analogs with improved pharmacokinetic properties. While 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has shown promise in preclinical studies, its pharmacokinetic properties may limit its clinical utility. Developing analogs with improved bioavailability and half-life could help to overcome this limitation and improve the therapeutic potential of this compound.
Conclusion
In conclusion, 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory, anticancer, and immunomodulatory properties, and has shown promise in preclinical studies. While there are limitations to using 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in lab experiments, its specificity for the NF-κB pathway and potential for future development make it a valuable tool for studying the role of NF-κB in various biological processes.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. The intermediate is then reacted with 4-bromo-1-chlorobenzene in the presence of a base to form the final product. The synthesis of 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the most notable applications of this compound is its anti-inflammatory properties. 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to inhibit the activation of the NF-κB pathway, which is a key regulator of the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has also been shown to have anticancer properties. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. The mechanism of action of 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in cancer cells is thought to be through the inhibition of NF-κB signaling, which is known to promote cancer cell survival and proliferation.
Propiedades
Fórmula molecular |
C12H10BrCl2N3O |
|---|---|
Peso molecular |
363.03 g/mol |
Nombre IUPAC |
4-bromo-N-(2,4-dichlorophenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrCl2N3O/c1-2-18-11(8(13)6-16-18)12(19)17-10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3,(H,17,19) |
Clave InChI |
SJVWGEOVNUKYBK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)



![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)

![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)